4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

Lipophilicity Solubility ADME

Researchers designing oral drug candidates face suboptimal permeability when using polar regioisomeric scaffolds. 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine (CAS 92306-69-9) resolves this with an ideal LogP of 0.22, balancing aqueous solubility and membrane permeability for oral bioavailability. - Privileged Scaffold: Core of angiotensin II receptor antagonists (e.g., losartan analogs) and kinase inhibitors; directly matches established SAR for AT1 antagonists. - Synthetic Efficiency: Accessible via high-yielding [3+2] cycloaddition of sodium azide with 4-cyanopyrimidine, enabling chromatography-free multigram preparation-2- to 3-fold yield advantage over regioisomeric routes. - Cost-Effective Procurement: Premium justified only when 4-substitution is SAR-critical; for broad exploratory screening, the 2-isomer offers a more economical entry point.

Molecular Formula C5H4N6
Molecular Weight 148.129
CAS No. 92306-69-9
Cat. No. B2628064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
CAS92306-69-9
Molecular FormulaC5H4N6
Molecular Weight148.129
Structural Identifiers
SMILESC1=CN=CN=C1C2=NNN=N2
InChIInChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
InChIKeyTYYLJWSPZRCEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine (CAS 92306-69-9): A Core Tetrazole-Pyrimidine Hybrid Building Block for Heterocyclic Chemistry and Drug Discovery


4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine (CAS 92306-69-9) is a heterocyclic building block consisting of a pyrimidine ring directly substituted at the 4-position with a 1H-tetrazol-5-yl moiety . Its molecular formula is C5H4N6 and its molecular weight is 148.13 g/mol . The tetrazole ring functions as a carboxylic acid bioisostere, conferring metabolic stability and favorable physicochemical properties for medicinal chemistry applications . This unsubstituted scaffold serves as a versatile intermediate for the synthesis of more complex tetrazole-containing pyrimidines, which have been explored for antiviral, anticancer, and antimicrobial activities .

Why Generic Substitution of 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine with Regioisomeric Analogs is Not Scientifically Equivalent


Regioisomers of 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine, such as 2-(1H-tetrazol-5-yl)pyrimidine and 5-(1H-tetrazol-5-yl)pyrimidine, share the same molecular formula but exhibit distinct physicochemical properties and synthetic accessibility. The position of the tetrazole ring on the pyrimidine core dictates electronic distribution, hydrogen-bonding capability, and steric hindrance, which in turn influence solubility, lipophilicity, and reactivity in downstream coupling reactions [1]. Additionally, commercial availability and cost vary significantly between regioisomers, making direct substitution economically and experimentally suboptimal. The following quantitative evidence highlights key differential dimensions that warrant specific procurement of the 4-substituted isomer.

Quantitative Differentiation Evidence for 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine Relative to Closest Analogs


Significantly Lower LogP (0.22) Compared to 2-Regioisomer (-0.61) Confers Enhanced Aqueous Solubility

4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine exhibits a calculated LogP of 0.22 . In contrast, the 2-substituted regioisomer 2-(1H-tetrazol-5-yl)pyrimidine has a reported ACD/LogP of -0.61 . This 0.83 Log unit difference indicates the 4-isomer is approximately 6.7 times more lipophilic, yet still within the favorable range for oral bioavailability. The lower LogP of the 2-isomer suggests it may be more water-soluble but potentially less membrane-permeable, whereas the 4-isomer balances both properties.

Lipophilicity Solubility ADME Drug Discovery

Superior Synthetic Accessibility: 4-Isomer Synthesis Achievable via Standard [3+2] Cycloaddition Without Requiring Pre-functionalized Pyrimidine Cores

The 4-substituted tetrazole-pyrimidine can be synthesized directly via [3+2] cycloaddition of sodium azide with 4-cyanopyrimidine under mild conditions (yields typically 70–85%) [1]. In contrast, the 2-isomer requires more elaborate routes involving 2-aminopyrimidine diazotization or transition metal-catalyzed coupling, often yielding lower overall yields (40–60%) and requiring chromatographic purification [2]. The 5-isomer is even more challenging to access, typically requiring multi-step sequences from 5-bromopyrimidine.

Synthetic Chemistry Heterocyclic Synthesis Click Chemistry

Significantly Higher Procurement Cost per Gram (¥5,546/g) Relative to 2-Regioisomer ($25/g) May Indicate Lower Commercial Availability or Specialized Demand

As of 2023–2024, the 4-substituted isomer is priced at approximately ¥5,546 per gram (roughly $800 USD/g) from a Chinese specialty chemical supplier . In stark contrast, the 2-substituted regioisomer is widely available from multiple vendors at prices as low as $25 per gram . This >30-fold price disparity reflects the 4-isomer's status as a more specialized research intermediate with lower bulk production volume, whereas the 2-isomer is a commodity chemical. For procurement decisions, the 4-isomer should be reserved for applications where its specific physicochemical or reactivity profile is essential; otherwise, the 2-isomer may be a cost-effective alternative for initial screening.

Procurement Cost Analysis Supply Chain

Recommended Research and Procurement Scenarios for 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine Based on Quantitative Evidence


Optimization of Lead Series Requiring Balanced Lipophilicity (LogP ≈ 0.2) and Metabolic Stability

When designing tetrazole-containing pyrimidines for oral drug candidates, the LogP of the core scaffold influences overall compound properties. The 4-isomer's LogP of 0.22 provides a favorable balance between aqueous solubility and membrane permeability, as supported by the comparative LogP data . Researchers should select this building block when their target product profile demands a scaffold with a calculated LogP near zero, avoiding the more polar 2-isomer (LogP -0.61) which may limit permeability.

Scalable Synthesis of Tetrazole-Pyrimidine Libraries via Efficient Cycloaddition Chemistry

The 4-isomer's synthetic accessibility via direct [3+2] cycloaddition of sodium azide with 4-cyanopyrimidine offers a higher-yielding, chromatography-free route compared to regioisomeric alternatives [1]. This makes it the preferred building block for academic labs and CROs requiring multigram quantities of the core scaffold for parallel synthesis or SAR expansion. The 2- to 3-fold yield advantage translates directly to reduced material costs and shorter synthesis timelines.

Targeted Procurement for Niche Medicinal Chemistry Projects Where Regioisomeric Specificity is Critical

Given the significant cost premium of the 4-isomer (>30× more expensive than the 2-isomer), procurement should be reserved for projects where the specific substitution pattern is known to influence target binding or off-target selectivity. For example, if existing SAR from a tetrazole-pyrimidine series indicates that 4-substitution yields superior potency or selectivity compared to 2-substitution, the premium cost is justified [2]. Conversely, for broad exploratory screening, the 2-isomer offers a more economical entry point.

Development of Angiotensin II Receptor Antagonists and Kinase Inhibitors Leveraging Tetrazole Bioisosterism

Tetrazole-pyrimidine hybrids are key pharmacophores in angiotensin II receptor antagonists (e.g., losartan analogs) and kinase inhibitors. The 4-substituted isomer has been specifically incorporated into pyrimidine-based AT1 antagonists [3]. Its physicochemical profile (LogP 0.22) aligns with the typical requirements of oral antihypertensive agents, and its synthetic accessibility facilitates rapid analog generation. Researchers targeting these therapeutic areas should prioritize the 4-isomer over regioisomeric alternatives to maintain structural consistency with established SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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